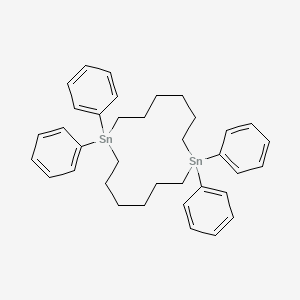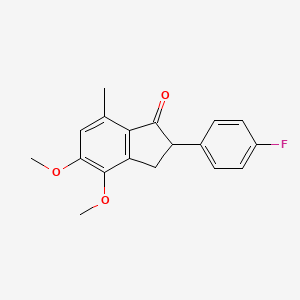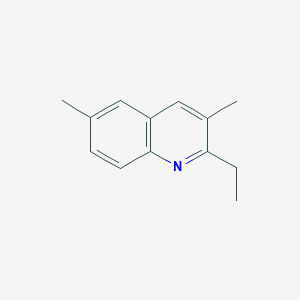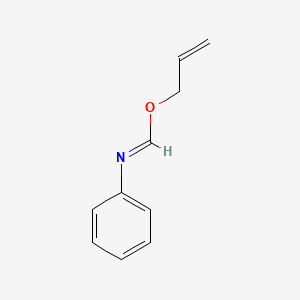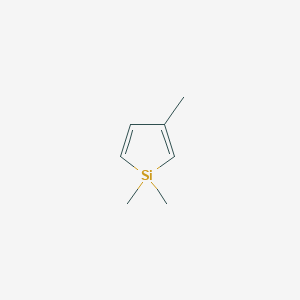
1,1,3-Trimethyl-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethyl-1H-silole is a silicon-containing five-membered cyclic diene, also known as a silacyclopentadiene. This compound is part of the broader class of siloles, which have garnered significant attention due to their unique electronic structures and photophysical properties. Siloles are known for their high electron affinities and mobilities, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,1,3-Trimethyl-1H-silole typically involves the reaction of silicon atoms with organic compounds under controlled conditions. One common method includes the reaction of silicon atoms with benzene molecules in a solid neon matrix, followed by UV light irradiation to form the silole structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with precise control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1,3-Trimethyl-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of silole oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silole hydrides.
Substitution: Siloles can undergo substitution reactions where hydrogen atoms are replaced by other functional groups, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can produce various functionalized siloles.
Applications De Recherche Scientifique
1,1,3-Trimethyl-1H-silole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex silicon-containing compounds and polymers.
Medicine: Research is ongoing into the use of silole compounds in drug delivery systems and as therapeutic agents.
Mécanisme D'action
The unique properties of 1,1,3-Trimethyl-1H-silole are attributed to its electronic structure, particularly the σ*–π* conjugation between the σ* orbital of the silicon atom and the π* orbitals of the butadiene moiety. This conjugation stabilizes the lowest unoccupied molecular orbital (LUMO) of the silole, enhancing its electron affinity and mobility . The restricted intramolecular rotations of the peripheral groups also contribute to its aggregation-induced emission (AIE) properties, making it a strong emitter in the aggregated state .
Comparaison Avec Des Composés Similaires
1,1,3-Trimethyl-1H-silole can be compared to other siloles such as:
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Known for its high luminescence and electron mobility.
1,1-Diphenyl-2,3,4,5-tetra(m-tolyl)-1H-silole: Exhibits blue-shifted emission and is used as a chemosensor for nitro explosives.
Hexaphenylsilole: A reference compound for studying the effects of substituents on silole properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
82764-04-3 |
|---|---|
Formule moléculaire |
C7H12Si |
Poids moléculaire |
124.25 g/mol |
Nom IUPAC |
1,1,3-trimethylsilole |
InChI |
InChI=1S/C7H12Si/c1-7-4-5-8(2,3)6-7/h4-6H,1-3H3 |
Clé InChI |
JMHDRLONERVWNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[Si](C=C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
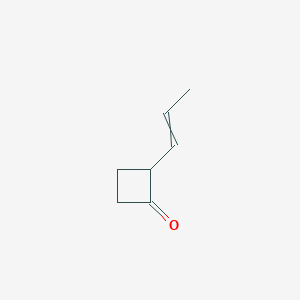

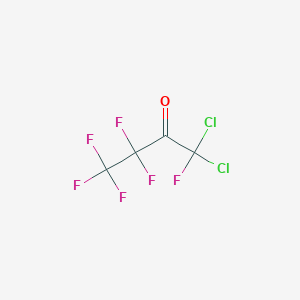
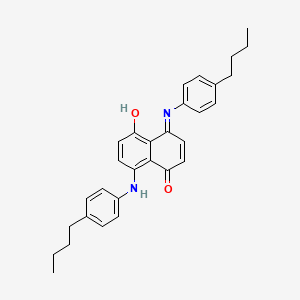
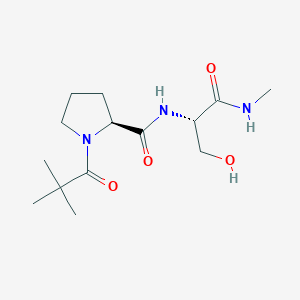
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)

